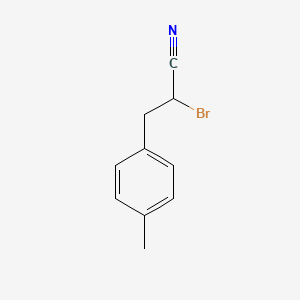

2-Bromo-3-(4-methylphenyl)propanenitrile

Description

2-Bromo-3-(4-methylphenyl)propanenitrile (CAS 62448-29-7) is a brominated nitrile derivative with the molecular formula C${10}$H${10}$BrN and a molecular weight of 224.10 g/mol. Its structure consists of a propanenitrile backbone substituted with a bromine atom at the second carbon and a 4-methylphenyl group at the third carbon. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in nucleophilic substitution reactions and the synthesis of heterocyclic compounds .

Commercial suppliers report a purity of 95% for this compound, with applications in pharmaceutical and materials science research . Its reactivity is influenced by the electron-withdrawing nitrile group and the bromine atom, making it a versatile electrophile in cross-coupling and cyclization reactions.

Properties

IUPAC Name |

2-bromo-3-(4-methylphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIBRNSEZYUOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406986 | |

| Record name | 2-bromo-3-(4-methylphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62448-29-7 | |

| Record name | 2-bromo-3-(4-methylphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-methylphenyl)propanenitrile typically involves the bromination of 3-(4-methylphenyl)propanenitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via electrophilic addition of bromine to the double bond, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

Substitution: 3-(4-methylphenyl)propanenitrile derivatives.

Reduction: 3-(4-methylphenyl)propanamine.

Oxidation: 4-methylbenzoic acid.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C10H10BrN

- Molecular Weight: 224.1 g/mol

The compound features a bromine atom, a nitrile group, and a para-methylphenyl substituent. Its unique structure imparts specific chemical reactivity and biological activity, making it valuable for diverse research and industrial applications.

Synthesis Methods:

The synthesis of 2-Bromo-3-(4-methylphenyl)propanenitrile typically involves the bromination of 3-(4-methylphenyl)propanenitrile using bromine in a suitable solvent such as dichloromethane under controlled temperature conditions. This method allows for the production of high-purity compounds suitable for further applications.

Chemistry

- Intermediate in Organic Synthesis: this compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is particularly useful in creating compounds that require specific functional groups or structural motifs.

Biology

- Enzyme Inhibition Studies: The compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its ability to interact with biological targets allows researchers to investigate its potential as an inhibitor in various biochemical pathways.

Medicine

- Therapeutic Agent Development: As a precursor in the development of potential therapeutic agents, this compound is explored for its pharmacological properties. Its interactions with biological macromolecules can lead to significant insights into drug design and efficacy.

Agrochemicals

The compound is employed in the production of agrochemicals, where its unique chemical properties contribute to the development of effective pesticides and herbicides. The bromine atom enhances its electrophilic character, facilitating interactions with target sites in pests.

Specialty Chemicals

In addition to agrochemicals, this compound is used in the synthesis of specialty chemicals and dyes. Its structural characteristics allow for modifications that can lead to products with desirable colorimetric or functional properties.

Data Tables

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates formation of complex molecules |

| Biology | Enzyme inhibition studies | Interacts with enzymes/proteins |

| Medicine | Development of therapeutic agents | Potential drug candidate |

| Agrochemicals | Production of pesticides/herbicides | Electrophilic interactions with target sites |

| Specialty Chemicals | Synthesis of dyes | Modifications for colorimetric properties |

Case Studies

-

Enzyme Inhibition Study:

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The findings suggested potential applications in drug development targeting metabolic disorders. -

Synthesis of Agrochemicals:

Research highlighted the successful incorporation of this compound into formulations for new agrochemical products, showcasing its effectiveness against common agricultural pests. -

Pharmaceutical Development:

A case study explored the use of this compound as a precursor in synthesizing novel therapeutic agents aimed at treating inflammatory diseases, demonstrating its relevance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-methylphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 2-bromo-3-(4-methylphenyl)propanenitrile and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 62448-29-7 | C${10}$H${10}$BrN | 224.10 | Bromine at C2, 4-methylphenyl at C3, linear propanenitrile chain. |

| 2-(4-Bromophenyl)-2-methylpropanenitrile | 101184-73-0 | C${10}$H${10}$BrN | 224.10 | Branched nitrile with bromophenyl and methyl groups at C2. |

| 2-(4-Bromo-3-methylphenyl)acetonitrile | 215800-25-2 | C${9}$H${8}$BrN | 210.07 | Acetonitrile backbone with bromo and methyl groups on adjacent aromatic carbons. |

| 2-Bromo-3-(4-biphenyl)-1-propene | 951890-17-8 | C${15}$H${13}$Br | 273.17 | Allylic bromine and biphenyl substituent; unsaturated propene chain. |

| Propanenitrile,3-[(4-methylphenyl)amino]- | - | C${10}$H${12}$N$_2$ | 160.22 | Amino group at C3 instead of bromine; retains 4-methylphenyl group. |

Key Observations:

Branching vs. Linearity : The compound 2-(4-bromophenyl)-2-methylpropanenitrile (CAS 101184-73-0) exhibits branching at C2, which may reduce steric hindrance compared to the linear chain of the target compound .

Unsaturation : 2-Bromo-3-(4-biphenyl)-1-propene (CAS 951890-17-8) contains a double bond, enhancing conjugation and reactivity in polymerization or Diels-Alder reactions .

Functional Group Variation: The amino-substituted analog (Propanenitrile,3-[(4-methylphenyl)amino]-) replaces bromine with an amine, shifting reactivity from electrophilic to nucleophilic behavior .

Physicochemical Properties

- Lipophilicity : The biphenyl derivative (CAS 951890-17-8) has a higher calculated logP (5.8 ) due to its extended aromatic system, compared to the target compound’s estimated logP of ~3.2 .

- Thermal Stability : Brominated nitriles generally exhibit moderate thermal stability, but branched analogs like 2-(4-bromophenyl)-2-methylpropanenitrile may decompose at lower temperatures due to steric strain .

- Solubility: The amino-substituted propanenitrile (C${10}$H${12}$N$_2$) is more polar and water-soluble than brominated analogs, as observed in similar compounds .

Biological Activity

2-Bromo-3-(4-methylphenyl)propanenitrile, with the molecular formula CHBrN and a molecular weight of 224.1 g/mol, is an organic compound notable for its applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom, a nitrile group, and a para-methylphenyl substituent, which contribute to its biological activity. Understanding its biological properties is essential for its potential application in pharmaceuticals and agrochemicals.

The compound can be synthesized through bromination processes involving 3-(4-methylphenyl)propanenitrile. The reaction typically utilizes bromine in a suitable solvent under controlled conditions. The presence of the bromine atom enhances the electrophilic character of the compound, facilitating interactions with nucleophilic sites on biomolecules.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound's electrophilic nature allows it to bind effectively with nucleophilic sites, leading to either inhibition or activation of various biological pathways depending on the context of use.

Biological Activity Data

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | The compound has shown potential in inhibiting certain enzymes, which may be linked to its anticancer properties. |

| Cell Proliferation | Studies indicate that it may affect cell proliferation in cancer cell lines, although specific IC values are yet to be determined. |

| Toxicity Profile | Preliminary evaluations suggest low acute toxicity in animal models, indicating a favorable safety profile at certain dosages. |

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MDA-MB-231 (triple-negative breast cancer) and showed promising results in inhibiting cell growth with IC values significantly lower than conventional chemotherapeutics like 5-Fluorouracil .

- Selectivity and Efficacy : In studies focusing on selectivity towards cancer cells versus normal cells, compounds related to this compound demonstrated a favorable selectivity index, indicating a potential therapeutic window that could minimize side effects .

- Microbial Degradation : Investigations into the environmental impact of similar nitriles suggest that microbial degradation pathways can effectively reduce the persistence of such compounds in soil environments, providing insights into their ecological safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.